![molecular formula C24H27N3O2S B2401599 Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705836-00-5](/img/structure/B2401599.png)
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is commonly known as NTBC and has been synthesized through various methods to explore its mechanism of action, biochemical and physiological effects, and future directions in research.
Applications De Recherche Scientifique
Anticonvulsant Activity : A study by Rajak et al. (2010) discussed the synthesis of novel semicarbazones, which included derivatives of naphthalene, to explore their anticonvulsant activities. These compounds were evaluated using several models, and the study contributed to understanding the structural requirements for anticonvulsant activity.
Anticancer Evaluation : Research conducted by Gouhar and Raafat (2015) involved the synthesis of a naphthalene derivative, which was then tested with various nucleophiles for potential anticancer properties. The study highlighted the chemical versatility of naphthalene derivatives in developing potential anticancer agents.
Apoptosis Induction in Cancer Cells : Jiang et al. (2008) discovered a series of naphthalen-yl(phenyl)methanones as potent inducers of apoptosis in cancer cells. This research, detailed in Jiang et al. (2008), focused on cell-based assays to identify compounds that could effectively trigger cell death in cancerous cells.
Anti-Parkinson's Activity : A study by Gomathy et al. (2012) synthesized novel naphthalene derivatives and evaluated their potential as anti-Parkinson's agents. The compounds showed significant activity in an in vivo rat model, indicating their potential in treating Parkinson's disease.
Cytotoxicity in Melanoma Cells : Kong et al. (2018) researched a naphthyridine derivative that exhibited potent anticancer activity in melanoma cells. This study, as reported in Kong et al. (2018), found that the compound induced both necroptosis and apoptosis in melanoma cells, highlighting its therapeutic potential.
Anti-hyperglycemic Agents : Kumar et al. (2006) synthesized a series of naphthalen-1-yl-methanone derivatives to test their anti-hyperglycemic activity. The results, presented in Kumar et al. (2006), indicated that some compounds exhibited significant activity, suggesting their potential in managing hyperglycemia.
Propriétés
IUPAC Name |
naphthalen-1-yl-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-23(22-7-3-5-18-4-1-2-6-21(18)22)27-13-8-19(9-14-27)26-15-10-20(11-16-26)29-24-25-12-17-30-24/h1-7,12,17,19-20H,8-11,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFLCIMVPVWPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401517.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401518.png)
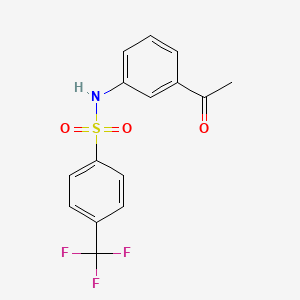
![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)
![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)
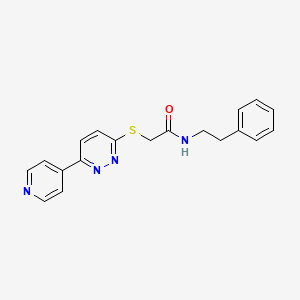
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
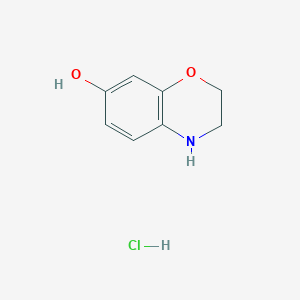
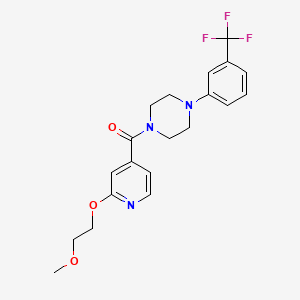
![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)
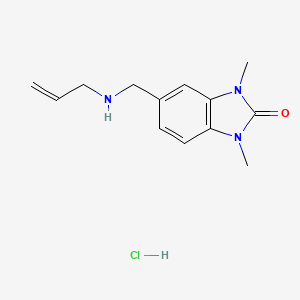
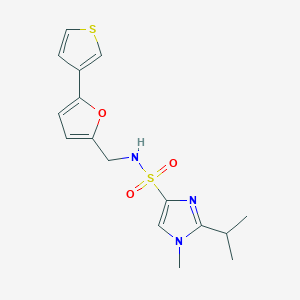
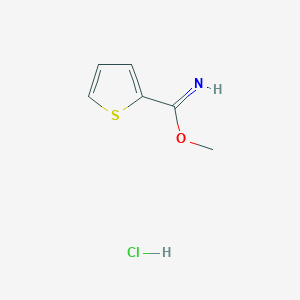
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)